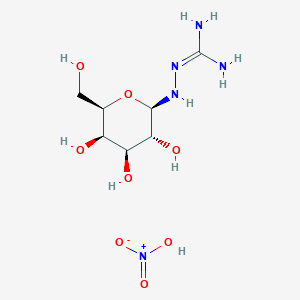
N1-B-D-Galactopyranosylamino-guanidine hno3
Vue d'ensemble
Description
N1-b-D-Galactopyranosylamino-guanidine HNO3 is a specialized compound utilized in biomedicine for its potential in treating diabetes . It acts as a potential antiglycation agent, aiming to regulate blood glucose levels by inhibiting the formation of Advanced Glycation End Products (AGEs) .
Molecular Structure Analysis
The molecular formula of N1-b-D-Galactopyranosylamino-guanidine HNO3 is C7H16N4O5 HNO3 . The IUPAC name is nitric acid;2- [ [ (2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]amino]guanidine .Physical And Chemical Properties Analysis
The molecular weight of N1-b-D-Galactopyranosylamino-guanidine HNO3 is 299.24 . More detailed physical and chemical properties may be available from the manufacturer or supplier.Applications De Recherche Scientifique
Biological Activities of Guanidine Compounds
Guanidine derivatives showcase a broad spectrum of pharmacological properties, acting as therapeutic agents for a variety of diseases. Their applications span from CNS agents, anti-inflammatory, to chemotherapeutic agents, showcasing their versatility in drug design and development (Sączewski & Balewski, 2009). Similarly, novel guanidine derivatives, including small peptides and peptidomimetics, have been identified for potential therapeutic applications, underscoring the significance of guanidine functionality in medicinal chemistry (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Structural and Functional Insights from G-Quadruplexes
Guanidine analogs play a crucial role in the study of G-quadruplex structures, which are significant in genomic stability and cancer research. Incorporating guanidine derivatives into G-quadruplexes has helped in stabilizing these structures for detailed structural and functional analyses (Sagi, 2014).
Antimicrobial Applications
Guanidine-containing compounds exhibit broad-spectrum antibacterial and antifungal activities, highlighting their potential in addressing antimicrobial resistance. Their mechanisms of action, including disruption of microbial membranes, have been explored to develop new antimicrobial agents (Baugh, 2022).
Guanidine in Polymer Science
Guanidine derivatives have been explored for their applications in polymer science, especially in the synthesis of branched oligohexamethylene guanidine hydrochloride using microfluidic technology. This approach demonstrates the versatility of guanidine compounds in creating high-purity products for various industrial applications (Ha, 2022).
Mécanisme D'action
N1-b-D-Galactopyranosylamino-guanidine HNO3 works by inhibiting the formation of Advanced Glycation End Products (AGEs), which are proteins or lipids that become glycated after exposure to sugars . This mechanism of action is particularly useful in the treatment of diabetes, where regulation of blood glucose levels is crucial .
Propriétés
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3+,4+,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-ZFWXJGAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-B-D-Galactopyranosylamino-guanidine hno3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



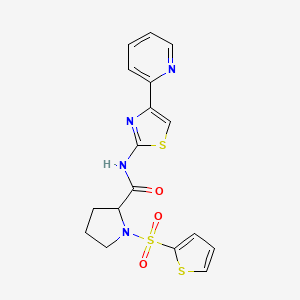
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212193.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3212199.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212209.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3212218.png)
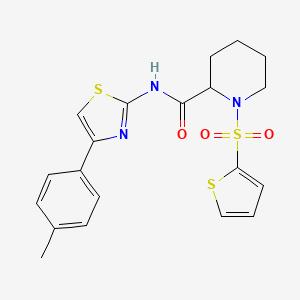
![4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B3212225.png)
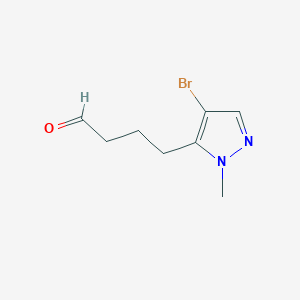

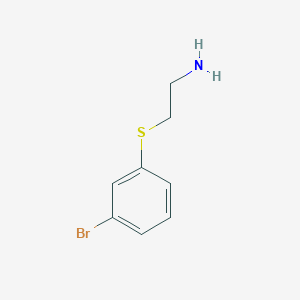
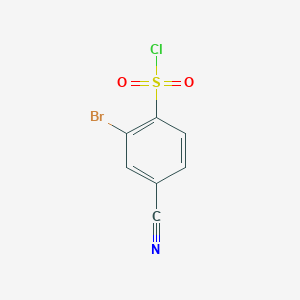
![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)
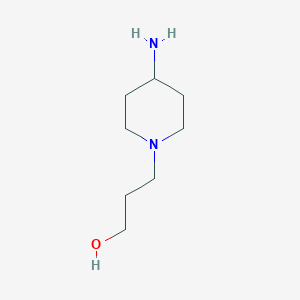
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)